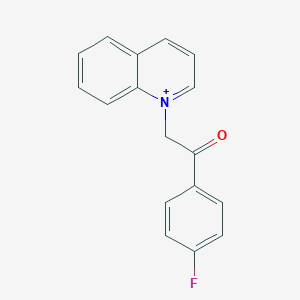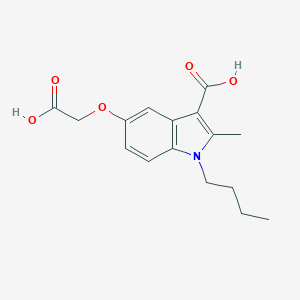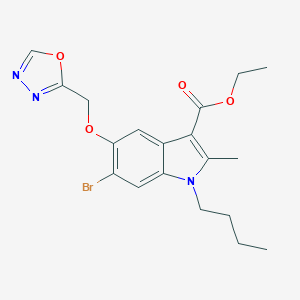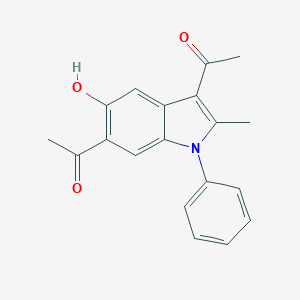![molecular formula C17H13ClN4O2 B271466 1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a chemical compound that belongs to the family of tetrahydro-naphthyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes, including kinases and topoisomerases. Inhibition of these enzymes can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, it was found to induce apoptosis in human breast cancer cells by activating caspase-3 and caspase-9. In another study, it was found to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and transcription. Inhibition of topoisomerase IIα can lead to DNA damage and cell death.
実験室実験の利点と制限
One advantage of using 1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. One limitation of using this compound is its potential toxicity. It has been shown to induce cytotoxicity in various cell types, indicating that caution should be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research on 1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy in animal models and optimizing its chemical structure to improve its potency and selectivity. Another direction is to investigate its potential as a kinase inhibitor. This could involve screening its activity against a panel of kinases and identifying its target kinases. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
合成法
The synthesis of 1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro-naphthalene-1-carbonitrile in the presence of a base catalyst to yield 4-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro-naphthyridine-1-carbonitrile. The second step involves the reaction of the product obtained from the first step with ammonia in ethanol to yield this compound.
科学的研究の応用
1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has shown potential applications in various research fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent. In one study, it was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was found to inhibit the growth of human colon cancer cells by inducing cell cycle arrest. In biochemistry, it has been studied for its potential as a kinase inhibitor. In one study, it was found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
特性
分子式 |
C17H13ClN4O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
1-amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H13ClN4O2/c1-21-13(9-3-5-10(18)6-4-9)7-11-12(8-19)16(23)22(2)15(20)14(11)17(21)24/h3-7H,20H2,1-2H3 |
InChIキー |
IIANNMGKQFVDTR-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=CC=C(C=C3)Cl |
正規SMILES |
CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)

![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)
![3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271397.png)
![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)




